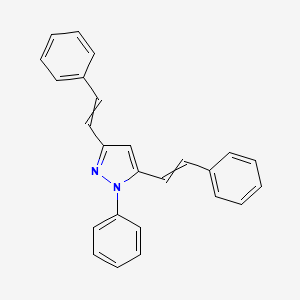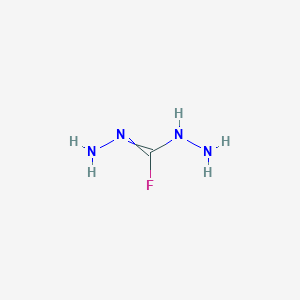
Hydrazinecarbohydrazonoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbohydrazonoyl fluoride is an organic compound that contains both hydrazine and fluorine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydrazinecarbohydrazonoyl fluoride can be synthesized through several methods. One common approach involves the reaction of hydrazine with a fluorinating agent under controlled conditions. For instance, the reaction of hydrazine with fluorine gas or hydrogen fluoride can yield this compound. The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize advanced equipment to handle the highly reactive and corrosive nature of fluorine and hydrogen fluoride. Safety measures are paramount due to the hazardous nature of the reactants and products .
Analyse Chemischer Reaktionen
Types of Reactions: Hydrazinecarbohydrazonoyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with altered fluorine content.
Substitution: The fluorine atom in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated hydrazine derivatives, while substitution can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbohydrazonoyl fluoride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs with enhanced bioavailability and stability.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Wirkmechanismus
The mechanism by which hydrazinecarbohydrazonoyl fluoride exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The fluorine atom’s high electronegativity allows it to form strong bonds with hydrogen and carbon atoms, influencing the compound’s reactivity and stability. This interaction can inhibit enzyme activity or modify protein structures, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Hydrazinecarbohydrazonoyl chloride: Similar in structure but contains a chlorine atom instead of fluorine.
Hydrazinecarbohydrazonoyl bromide: Contains a bromine atom, offering different reactivity and applications.
Fluorohydrazine: A simpler compound with only one fluorine atom attached to the hydrazine group
Uniqueness: Hydrazinecarbohydrazonoyl fluoride is unique due to the presence of both hydrazine and fluorine functional groups, which confer distinct chemical properties. The fluorine atom’s high electronegativity and bond strength make the compound highly reactive and stable under various conditions, distinguishing it from its analogs .
Eigenschaften
CAS-Nummer |
148174-99-6 |
|---|---|
Molekularformel |
CH5FN4 |
Molekulargewicht |
92.08 g/mol |
IUPAC-Name |
N,N'-diaminocarbamimidoyl fluoride |
InChI |
InChI=1S/CH5FN4/c2-1(5-3)6-4/h3-4H2,(H,5,6) |
InChI-Schlüssel |
HXBGUDDYVAXAHF-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NN)(NN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Thiophen-2-yl)ethenyl]pyrazine](/img/structure/B12544286.png)
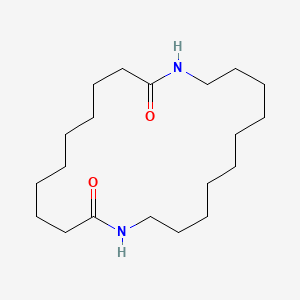
![Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]-](/img/structure/B12544290.png)


![4-[tert-Butyl(methyl)amino]benzonitrile](/img/structure/B12544315.png)
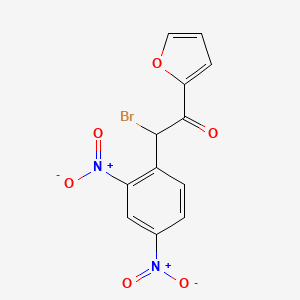
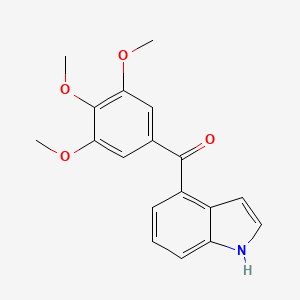
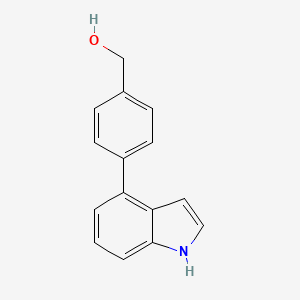

![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)
![Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate](/img/structure/B12544340.png)

